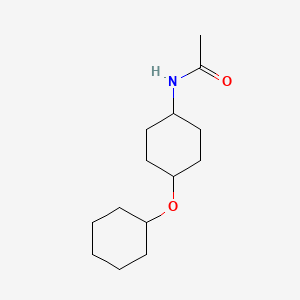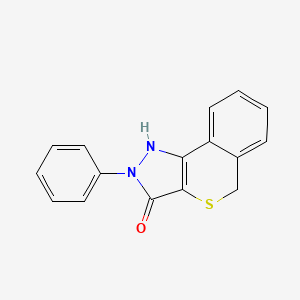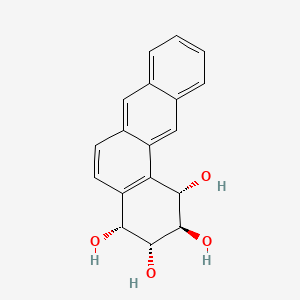
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is a complex organic compound characterized by its unique thienoquinoline structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a thienoquinoline core makes it a subject of interest for researchers exploring new chemical entities with significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the fluorophenyl group. Key steps include:
Formation of the Thienoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chlorobenzaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thienoquinoline core in the presence of a palladium catalyst.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thienoquinoline to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thienoquinoline core, potentially leading to new derivatives with different properties.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding thienoquinoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
科学研究应用
Chemistry
In chemistry, 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure might also make it useful in the design of advanced polymers or coatings.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide depends on its specific application. In medicinal chemistry, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity and specificity, while the thienoquinoline core might interact with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure but with the fluorine atom in a different position.
2-Phenylthieno(2,3-b)quinolin-3-ol 1,1-dioxide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
2-(3-Chlorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
属性
CAS 编号 |
65764-35-4 |
|---|---|
分子式 |
C17H10FNO3S |
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-1,1-dioxothieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H10FNO3S/c18-12-6-3-5-11(8-12)16-15(20)13-9-10-4-1-2-7-14(10)19-17(13)23(16,21)22/h1-9,20H |
InChI 键 |
QERXZWGAFUHCMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC(=CC=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)

![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)





